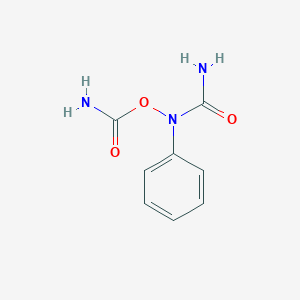
N-(Carbamoyloxy)-N-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Carbamoyloxy)-N-phenylurea: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamoyl group attached to a phenylurea structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Carbamoyloxy)-N-phenylurea can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with carbamic acid derivatives. This reaction typically occurs under mild conditions and does not require an inert atmosphere . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to many compounds of interest .
Chemical Reactions Analysis
Types of Reactions: N-(Carbamoyloxy)-N-phenylurea undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the carbamoyl and phenylurea groups.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
N-(Carbamoyloxy)-N-phenylurea has several scientific research applications across various fields:
Chemistry:
Biology:
- Employed in enzymatic studies to investigate the activity and stability of enzymes such as N-carbamoyl hydrolase .
Medicine:
- Potential applications in the development of pharmaceuticals due to its ability to interact with biological molecules .
Industry:
Mechanism of Action
The mechanism of action of N-(Carbamoyloxy)-N-phenylurea involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
N-carbamoyl imines: These compounds are similar in structure but have different reactivity and stability profiles.
Bis-carbamates: These compounds contain two carbamate groups and exhibit unique gelation properties.
Uniqueness: N-(Carbamoyloxy)-N-phenylurea is unique due to its specific combination of carbamoyl and phenylurea groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
33108-71-3 |
|---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
(N-carbamoylanilino) carbamate |
InChI |
InChI=1S/C8H9N3O3/c9-7(12)11(14-8(10)13)6-4-2-1-3-5-6/h1-5H,(H2,9,12)(H2,10,13) |
InChI Key |
XMSKVJRYDPFLMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)N)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















